molecular formula C18H27NO8 B13847531 jacoline N-oxide

jacoline N-oxide

Cat. No.: B13847531
M. Wt: 385.4 g/mol
InChI Key: GIQXQZKTWHFVAB-YVLLADMLSA-N
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Description

Jacoline N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly those in the genus Senecio. These compounds are known for their hepatotoxic and carcinogenic properties. This compound is the N-oxide derivative of jacoline, where the tertiary amino function has been oxidized to the corresponding N-oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxides, including jacoline N-oxide, typically involves the oxidation of tertiary amines. Common reagents for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . These reactions are generally carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of N-oxides often employs continuous flow processes using packed-bed microreactors. This method is safer, greener, and more efficient compared to traditional batch reactors. For example, the use of TS-1 in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce various pyridine N-oxides in very good yields .

Chemical Reactions Analysis

Types of Reactions

Jacoline N-oxide undergoes several types of chemical reactions, including:

    Oxidation: Conversion of tertiary amines to N-oxides.

    Reduction: Reduction of N-oxides back to their corresponding amines.

    Substitution: N-oxides can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding amines (from reduction) and substituted N-oxides (from nucleophilic substitution).

Scientific Research Applications

Jacoline N-oxide and other pyrrolizidine alkaloids have several scientific research applications:

Comparison with Similar Compounds

Jacoline N-oxide is similar to other pyrrolizidine alkaloids, such as senecionine and jacobine. it is unique in its specific structure and the presence of the N-oxide functional group, which imparts different chemical properties and reactivity . Other similar compounds include:

  • Senecionine N-oxide
  • Jacobine N-oxide
  • Retronecine N-oxide

These compounds share similar toxicological profiles but differ in their specific chemical structures and biological activities.

Properties

Molecular Formula

C18H27NO8

Molecular Weight

385.4 g/mol

IUPAC Name

(1R,4S,6R,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H27NO8/c1-10-8-18(24,11(2)20)16(22)27-13-5-7-19(25)6-4-12(14(13)19)9-26-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+,19?/m1/s1

InChI Key

GIQXQZKTWHFVAB-YVLLADMLSA-N

Isomeric SMILES

C[C@@H]1C[C@@](C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]1(C)O)[O-])([C@@H](C)O)O

Canonical SMILES

CC1CC(C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C1(C)O)[O-])(C(C)O)O

Origin of Product

United States

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